molecular formula C8H9F2NO2 B13272410 2-(2-Amino-4,5-difluorophenoxy)ethan-1-ol

2-(2-Amino-4,5-difluorophenoxy)ethan-1-ol

Cat. No.: B13272410
M. Wt: 189.16 g/mol
InChI Key: KXJSUESZJZFRLF-UHFFFAOYSA-N
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Description

2-(2-Amino-4,5-difluorophenoxy)ethan-1-ol is a chemical compound with the molecular formula C8H9F2NO2 and a molecular weight of 189.16 g/mol . This compound is characterized by the presence of an amino group, two fluorine atoms, and a phenoxy group attached to an ethan-1-ol backbone. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 2-(2-Amino-4,5-difluorophenoxy)ethan-1-ol typically involves the reaction of 2,4-difluoroaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

2-(2-Amino-4,5-difluorophenoxy)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The amino and fluorine groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired products .

Scientific Research Applications

2-(2-Amino-4,5-difluorophenoxy)ethan-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-Amino-4,5-difluorophenoxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The amino and fluorine groups in the compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and molecular targets involved depend on the specific application and context of the research .

Comparison with Similar Compounds

2-(2-Amino-4,5-difluorophenoxy)ethan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C8H9F2NO2

Molecular Weight

189.16 g/mol

IUPAC Name

2-(2-amino-4,5-difluorophenoxy)ethanol

InChI

InChI=1S/C8H9F2NO2/c9-5-3-7(11)8(4-6(5)10)13-2-1-12/h3-4,12H,1-2,11H2

InChI Key

KXJSUESZJZFRLF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)OCCO)N

Origin of Product

United States

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